Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
CAS No.: 89694-92-8
Cat. No.: VC3779717
Molecular Formula: C7H8ClNO4S2
Molecular Weight: 269.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89694-92-8 |
|---|---|
| Molecular Formula | C7H8ClNO4S2 |
| Molecular Weight | 269.7 g/mol |
| IUPAC Name | ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C7H8ClNO4S2/c1-3-13-6(10)5-4(2)9-7(14-5)15(8,11)12/h3H2,1-2H3 |
| Standard InChI Key | CHGYKFWENBEGJU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)S(=O)(=O)Cl)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)S(=O)(=O)Cl)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate consists of a thiazole heterocyclic core substituted with several functional groups:
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A chlorosulfonyl group (-SO₂Cl) at the 2-position
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A methyl group (-CH₃) at the 4-position
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An ethyl carboxylate group (-COOC₂H₅) at the 5-position
The thiazole ring contains both sulfur and nitrogen heteroatoms, creating an electron-deficient aromatic system. The chlorosulfonyl group serves as a highly reactive functional handle for further transformations, particularly in sulfonamide synthesis.
Physical Properties
While specific physical property data for Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is limited in the available literature, similar thiazole derivatives typically exhibit the following characteristics:
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Appearance: Crystalline solid, often with a pale yellow to brown coloration
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Solubility: Typically soluble in polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile
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Stability: Moisture-sensitive due to the reactive chlorosulfonyl group
Reactivity Profile
The compound's reactivity is primarily dominated by the chlorosulfonyl group, which readily undergoes nucleophilic substitution reactions. This reactivity makes it valuable for the synthesis of sulfonamide derivatives. The ethyl carboxylate group provides additional functionality for further transformations.
Synthetic Pathways
General Synthesis Approaches
Based on related compounds in the literature, Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is likely synthesized through a series of transformations starting from simpler thiazole derivatives. A common approach may involve:
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Synthesis of the thiazole core structure
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Introduction of the methyl and ethyl carboxylate groups
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Incorporation of the chlorosulfonyl functionality
Optimization Considerations
Several factors can influence the yield and purity of chlorosulfonyl thiazole derivatives, including:
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Temperature control: Maintaining low temperatures (-20°C) during diazotization
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Reaction time: Optimized to maximize yield while minimizing side reactions
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Solvent selection: Acetonitrile/water mixtures are commonly employed
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Purification methods: Careful washing steps with appropriate solvents
Applications in Synthetic Chemistry
Optimization of Sulfonamide Coupling
Based on studies with similar compounds, the efficiency of sulfonamide coupling can be optimized by evaluating various reaction parameters:
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | TEA (4 eq.) | DCM | 6 | 50 |
| 2 | DIPEA (4 eq.) | DCM | 8 | 40 |
| 3 | DMAP (4 eq.) | DCM | 12 | 35 |
| 4 | Pyridine (4 eq.) | DCM | 12 | 60 |
| 5 | Pyridine (10 eq.) | DCM | 6 | 90 |
| 6 | DMAP (4 eq.) | THF | 16 | 40 |
| 7 | Pyridine (4 eq.) | THF | 12 | 65 |
| 8 | DIPEA (4 eq.) | THF | 10 | 45 |
| 9 | TEA (4 eq.) | THF | 16 | 55 |
| 10 | Pyridine (10 eq.) | THF | 10 | 75 |
This data from studies on related compounds suggests that pyridine (10 eq.) in DCM provides the optimal conditions for sulfonamide coupling reactions, with yields approaching 90% .
Pharmaceutical Intermediates
Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate likely serves as a key intermediate in the synthesis of biologically active compounds. Related thiazole-based sulfonamides have demonstrated antimicrobial activity against bacterial and fungal pathogens .
Biological Relevance of Derivatives
Structure-Activity Relationships
Research on related compounds indicates that the antimicrobial activity of thiazole sulfonamides is influenced by the electronic properties of substituents:
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Electron-withdrawing groups (nitro, amino, cyano) on the sulfonamide enhance antimicrobial activity
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Electron-donating groups tend to decrease antimicrobial efficacy
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The position of substitution (ortho, meta, para) appears to have minimal impact on biological activity
Molecular Docking Studies
Molecular docking studies conducted on related thiazole sulfonamides provide insights into their mechanism of action. These compounds have been shown to interact with key bacterial and fungal targets including:
The thiazole scaffold, along with strategic functionalization, enables these compounds to form crucial interactions with key amino acid residues in target proteins:
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Hydrogen bonding with residues like CYS673 and LYS623
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Hydrophobic interactions with residues such as TYR672 and THR670
Synthetic Utility in Pharmaceutical Development
Role in Medicinal Chemistry
The unique reactivity of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate makes it valuable in medicinal chemistry programs. The compound can be employed in the development of compound libraries for drug discovery efforts.
Alternative Routes and Improvements
Research on related compounds suggests alternative synthetic approaches that might be applicable to Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate. For example, the patent literature describes an improved process for the preparation of related thiazole carboxylates that avoids hazardous cyanation reactions .
A typical drawback of conventional synthesis routes includes:
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Use of extremely toxic reagents (e.g., potassium cyanide)
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Potential for runaway reactions
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Need for column chromatography purification
Advantages Over Traditional Intermediates
The compound offers several advantages as a synthetic intermediate:
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The presence of multiple functional groups allows for diverse transformations
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The chlorosulfonyl group provides a convenient handle for introducing diversity
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The thiazole core contributes to potential biological activity of resulting compounds
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